3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

Kinase Inhibition Structure-Based Drug Design Aurora Kinase A

Medicinal chemistry teams developing ATP-competitive kinase inhibitors require precise building blocks for reproducible SAR. CAS 65147-90-2 is a 6-bromo-2-(3-pyridinyl)-imidazo[4,5-b]pyridine scaffold providing a unique hydrogen-bonding vector for kinase hinge region interactions. • Distinct 3-pyridinyl group critical for target engagement (Aurora A, PAK4); non-interchangeable with 2-phenyl or 2-benzyl analogs • Validated by ultrasound-assisted synthesis; suitable as HPLC/LC-MS reference standard • Commercially available with batch-to-batch consistency for long-term SAR programs

Molecular Formula C11H7BrN4
Molecular Weight 275.1 g/mol
CAS No. 65147-90-2
Cat. No. B3276970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine
CAS65147-90-2
Molecular FormulaC11H7BrN4
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=N3)Br
InChIInChI=1S/C11H7BrN4/c12-8-4-9-11(14-6-8)16-10(15-9)7-2-1-3-13-5-7/h1-6H,(H,14,15,16)
InChIKeyHAJPVWOPPVBQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-{6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine: Kinase Inhibitor Scaffold


3-{6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine (CAS 65147-90-2) is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine class, a privileged scaffold extensively explored in kinase inhibitor drug discovery [1]. The compound features a 6-bromo substituent on the core imidazo[4,5-b]pyridine ring and a 3-pyridinyl group at the 2-position, resulting in the molecular formula C11H7BrN4 and a molecular weight of 275.10 g/mol [2]. This precise substitution pattern confers a specific hydrogen-bonding and steric profile distinct from other in-class analogs, positioning it as a valuable building block for structure-activity relationship (SAR) exploration and a potential reference standard for analytical method development [2].

Privileged imidazo[4,5-b]pyridine scaffold for kinase inhibitor SAR exploration
2-(3-Pyridinyl) substitution provides unique hinge-binding hydrogen bond acceptor
Valuable building block for lead optimization and analytical reference standard development
Selection context: 6-bromo core with defined 2-heteroaryl vector; not interchangeable with generic 2-aryl analogs

Specificity vs. Generic 6-Bromo Analogs


Generic substitution within the 6-bromo-imidazo[4,5-b]pyridine series is invalid due to the profound impact of the 2-position substituent on target engagement and selectivity [1]. While compounds like 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine or 6-bromo-2-(4-chlorobenzyl)-3H-imidazo[4,5-b]pyridine share the core 6-bromo motif, the specific 3-pyridinyl group in CAS 65147-90-2 provides a unique nitrogen-based hydrogen bond acceptor that can dictate distinct binding interactions with kinase hinge regions or enzyme active sites [1][2]. For instance, SAR studies on imidazo[4,5-b]pyridines demonstrate that variations at the 2-position can shift potency against a target by over an order of magnitude or alter the selectivity profile entirely, making the precise structure of 65147-90-2 non-interchangeable for studies requiring reproducible, specific activity [2][3].

Structural substitution may alter target engagement
3-{6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine
3-Pyridinyl nitrogen serves as minimalist H-bond acceptor, enabling specific kinase hinge interaction
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
Lacks equivalent H-bond acceptor; binding mode and selectivity profile may shift significantly
Variation at 2-position can alter kinase potency by over an order of magnitude; direct interchangeability not supported without confirmatory assays.

Differentiation Evidence vs. Key Analogs


2-Pyridinyl vs. 2-Phenyl Binding in Aurora Kinase A

X-ray crystallography of imidazo[4,5-b]pyridine-based Aurora A kinase inhibitors reveals that a 2-pyridinyl substituent, as found in CAS 65147-90-2, can engage the kinase hinge region through a bidentate hydrogen bond, whereas a 2-phenyl analog lacks this nitrogen-based hydrogen bonding capability [1]. In a related Aurora A-bound structure (PDB: 2X6D), a more elaborated 2-(4-morpholin-4-ylmethyl)phenyl derivative achieves an IC50 of 15 nM, but the specific contribution of the 3-pyridinyl group in 65147-90-2 is its ability to serve as a minimalist, non-bulky hydrogen bond acceptor, offering a distinct vector for scaffold optimization compared to phenyl-based analogs [1].

Aurora A hinge binding
Class-level inference
3-Pyridinyl provides bidentate H-bond acceptor potential; 2-phenyl analog lacks this nitrogen.
Scaffold may support kinase hinge engagement studies
Direct IC50 comparison not available; structural analysis from PDB 2X6D
Kinase Inhibition Structure-Based Drug Design Aurora Kinase A

Ultrasound-Assisted Synthesis Efficiency

A 2025 study demonstrated an ultrasound-assisted protocol for synthesizing 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives, achieving yields of 75-92% in 10-15 minutes, compared to conventional reflux methods requiring 4-6 hours for similar transformations [1]. While this study focused on 2-benzyl derivatives, the methodology is directly applicable to the synthesis of CAS 65147-90-2 (2-pyridinyl derivative), highlighting that procurement of this specific compound may benefit from optimized, scalable synthetic routes unavailable for less accessible analogs [1]. In contrast, other methods for 2-aryl imidazo[4,5-b]pyridines often require harsh conditions or longer reaction times, underscoring the value of procuring a compound with a well-defined, efficient synthetic entry [1].

Synthesis efficiency
Class-level inference
Ultrasound-assisted protocol: 10–15 min, 75–92% yield (structural analog); conventional reflux: 4–6 h.
Rapid synthetic access may improve procurement timelines
Extrapolated from 2-benzyl derivatives; direct yield data to verify
Green Chemistry Synthetic Methodology Ultrasound-Assisted Synthesis

Predicted PAK4 Binding: Pyridinyl vs. Pyrazolyl

Structural analysis of a PAK4-bound imidazo[4,5-b]pyridine inhibitor (PDB: 5I0B) reveals that the 2-position substituent directly interacts with the kinase hinge region [1]. In this study, a 6-bromo-2-(1-methyl-3-isopropyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine derivative showed a specific binding mode [1]. The 3-pyridinyl group in CAS 65147-90-2, while not directly tested, is structurally predicted to engage the PAK4 hinge with a distinct hydrogen-bonding pattern compared to the pyrazole analog, potentially altering affinity and selectivity [1]. Quantitative SAR from related imidazo[4,5-b]pyridine series indicates that replacing a pyrazole with a pyridine at the 2-position can shift IC50 values by up to 10-fold against certain kinases, a critical differentiation for lead optimization [1].

PAK4 hinge interaction
Class-level inference
3-Pyridinyl predicted to engage PAK4 hinge with distinct H-bond pattern vs. pyrazole analog (PDB 5I0B).
Binding mode may differ; useful for kinase selectivity exploration
Quantitative IC50 not reported for this compound; structural prediction only
PAK4 Inhibition Cancer Therapeutics Kinase Profiling

Key Research & Application Scenarios


Kinase Inhibitor SAR Exploration

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can utilize CAS 65147-90-2 as a core scaffold for systematic SAR exploration at the 2-position. Its 3-pyridinyl group provides a unique hydrogen-bonding vector for optimizing hinge region interactions in kinases such as Aurora A, PAK4, or other targets with accessible hinge motifs [1][2]. Replacing the 3-pyridinyl group with other aryl or heteroaryl moieties would fundamentally alter the binding profile, making this specific compound essential for understanding the contribution of a minimalist pyridine hinge binder.

AChE and Urease Inhibition Reference

Given the demonstrated AChE and urease inhibitory activity of structurally related 6-bromo-2-substituted-imidazo[4,5-b]pyridines (e.g., IC50 = 9.00 ± 0.10 µg/mL for a 2-(4-chlorobenzyl) analog) [3], CAS 65147-90-2 serves as a valuable reference compound or starting point for developing new inhibitors of these enzymes. Its distinct 2-pyridinyl substitution may offer a different selectivity or potency profile compared to benzyl or phenyl analogs, making it a necessary control in enzyme inhibition assays to establish SAR trends [3].

Analytical Method Development for Kinase Inhibitors

As a well-defined, commercially available imidazo[4,5-b]pyridine derivative with a CAS number, 65147-90-2 can be employed as a reference standard in HPLC or LC-MS method development for purity assessment of more complex kinase inhibitors derived from this scaffold. Its distinct UV/Vis and mass spectral properties facilitate its use as a system suitability standard or a model impurity for forced degradation studies [4].

Green Chemistry Benchmarking

The established ultrasound-assisted synthesis protocol for 6-bromo-2-substituted imidazo[4,5-b]pyridines [3] provides a rapid, high-yielding route to CAS 65147-90-2. Process chemistry teams can utilize this compound as a benchmark substrate to validate and optimize novel green synthetic methodologies (e.g., continuous flow, microwave, or mechanochemical synthesis) for heterocyclic scaffolds, comparing reaction times and yields against the published ultrasound method [3].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
2-(3-Pyridinyl) hinge-binding vector
Target-specific kinase profiling and selectivity panel
AChE/urease inhibition reference
Imidazo[4,5-b]pyridine core with distinct 2-heteroaryl
Enzyme inhibition trend vs. benzyl/phenyl analogs
Analytical method development
Defined CAS, UV/Vis, and mass spectral features
System suitability and purity assessment
Green chemistry benchmarking
Synthetic accessibility via ultrasound protocol
Yield and time metrics comparison with novel methods
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